4-Acetylamino-2,3,5-trimethylphenol 4-Acetylamino-2,3,5-trimethylphenol
Brand Name: Vulcanchem
CAS No.: 36592-59-3
VCID: VC13876357
InChI: InChI=1S/C11H15NO2/c1-6-5-10(14)7(2)8(3)11(6)12-9(4)13/h5,14H,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

4-Acetylamino-2,3,5-trimethylphenol

CAS No.: 36592-59-3

Cat. No.: VC13876357

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

4-Acetylamino-2,3,5-trimethylphenol - 36592-59-3

Specification

CAS No. 36592-59-3
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name N-(4-hydroxy-2,3,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C11H15NO2/c1-6-5-10(14)7(2)8(3)11(6)12-9(4)13/h5,14H,1-4H3,(H,12,13)
Standard InChI Key PFQAYDLHGMYDDJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1NC(=O)C)C)C)O

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4-hydroxy-2,3,6-trimethylphenyl)acetamide, reflecting its acetylated amine and substituted phenolic ring . Its molecular formula, C₁₁H₁₅NO₂, corresponds to a monoisotopic mass of 193.110278721 Da, as computed by PubChem . The SMILES notation (CC1=CC(=C(C(=C1NC(=O)C)C)C)O) provides a linear representation of its structure, highlighting the methyl, acetyl, and hydroxyl groups .

Structural Analysis

The compound’s 2D structure consists of a phenol ring substituted with methyl groups at positions 2, 3, and 6, and an acetylamino group at position 4 (Figure 1) . The 3D conformer model reveals a planar aromatic system with the acetyl group oriented perpendicular to the ring, minimizing steric hindrance .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight193.24 g/molPubChem
XLogP3 (Lipophilicity)0.8PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bond Count1PubChem

Synthesis and Reaction Pathways

Reaction Optimization

The use of microplate-based combinatorial synthesis, as described in modular methodologies , could enhance yield and purity. Solvent systems such as MeCN:DMSO (5:1) promote efficient acetylation while minimizing side reactions .

Physicochemical Properties

Solubility and Stability

The compound’s moderate lipophilicity (XLogP3 = 0.8) suggests limited water solubility but adequate permeability in biological membranes . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the labile acetamide group.

Table 2: Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.10 (s, 3H, COCH₃), δ 2.25 (s, 6H, CH₃), δ 6.50 (s, 1H, ArH)
¹³C NMRδ 169.5 (C=O), δ 152.1 (C-OH), δ 20.1–25.3 (CH₃)

Biological and Industrial Applications

Material Science Applications

The phenolic hydroxyl and acetamide groups enable participation in hydrogen-bonded networks, making it a candidate for supramolecular polymers or coatings .

Future Research Directions

  • Bioactivity Screening: Evaluate antimicrobial or anticancer potential using high-throughput assays .

  • Derivatization: Explore sulfonation or halogenation to enhance solubility or reactivity.

  • Crystallography: Resolve single-crystal structures to elucidate packing interactions.

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